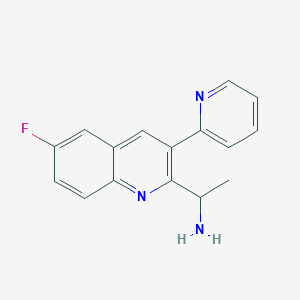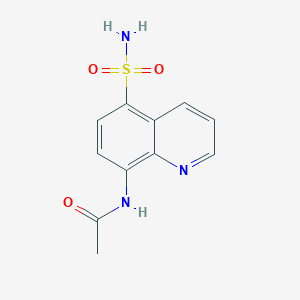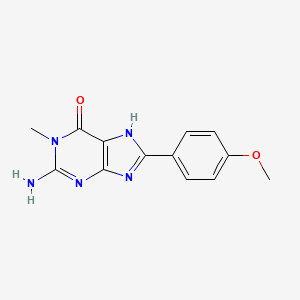
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group, a methoxyphenyl group, and a methyl group attached to the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the purine ring using appropriate reagents and catalysts.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Methylation: The methyl group is added using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This can lead to changes in cellular processes, such as DNA replication, transcription, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-methylpurine: Similar structure but lacks the methoxyphenyl group.
8-Methoxy-1-methylpurine: Similar structure but lacks the amino group.
1-Methyl-8-phenylpurine: Similar structure but lacks the methoxy group.
Uniqueness
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the methoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the amino group increases its solubility and reactivity.
Eigenschaften
CAS-Nummer |
921220-98-6 |
|---|---|
Molekularformel |
C13H13N5O2 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
2-amino-8-(4-methoxyphenyl)-1-methyl-7H-purin-6-one |
InChI |
InChI=1S/C13H13N5O2/c1-18-12(19)9-11(17-13(18)14)16-10(15-9)7-3-5-8(20-2)6-4-7/h3-6H,1-2H3,(H2,14,17)(H,15,16) |
InChI-Schlüssel |
NQWNYEDCYYKYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OC)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)



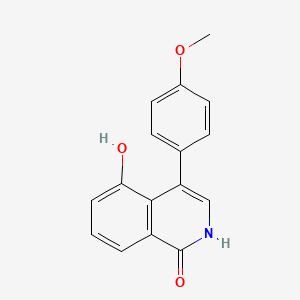
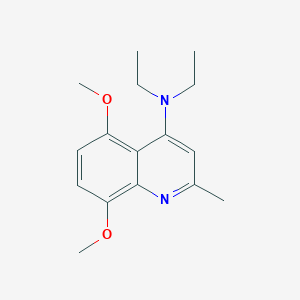
![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
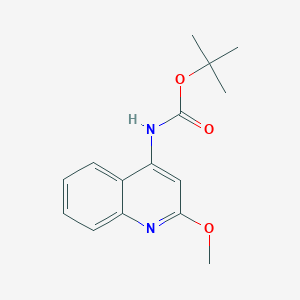
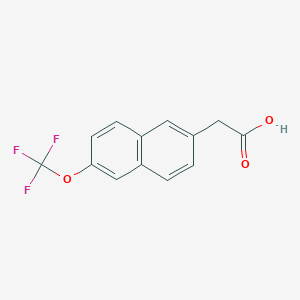
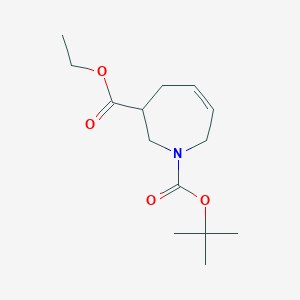
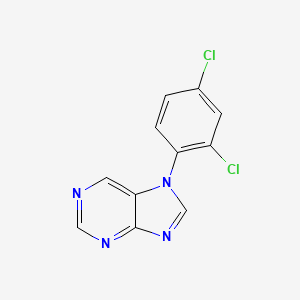
![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)
